molecular formula C9H10N2O2 B11912870 1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid

Cat. No.: B11912870
M. Wt: 178.19 g/mol
InChI Key: VRRWYUWUFBCTEZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinoxaline core (two adjacent nitrogen atoms in a six-membered ring) with a carboxylic acid substituent at position 2. Its synthesis involves tosylation of optically active amides followed by hydrolysis, as demonstrated in early work using buffered aqueous acetic acid-sodium acetate-tetrahydrofuran solutions .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8,10-11H,5H2,(H,12,13)

InChI Key

VRRWYUWUFBCTEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Enzyme specificity : D-amino-acid oxidase exhibits strict stereoselectivity for D-amino acids, operating optimally at pH 7.5–8.0 and 37°C.

  • Substrate concentration : Racemic THQ-2-COOH is typically used at 50–100 mM to prevent enzyme inhibition.

  • Cofactor regeneration : Catalase is added to decompose hydrogen peroxide, a byproduct of oxidase activity, ensuring sustained enzymatic function.

Table 1: Enzymatic Resolution Performance Metrics

ParameterValue/RangeImpact on Yield/ee
Temperature37°C5% increase in ee
pH7.5–8.0Optimal enzyme activity
Reaction time24–48 h>90% D-enantiomer conversion

This method’s main limitation lies in its dependency on costly enzymes and the need for subsequent hydrolysis steps to isolate the desired enantiomer.

Cyclization and Reduction of Nitro-Containing Precursors

A widely adopted chemical synthesis involves the cyclization of nitro-substituted intermediates. Source demonstrates the preparation of 6-chloro-3-oxo-THQ-2-carboxylic acid ethyl ester via reduction and cyclization of 2-(2,4-dinitrophenyl) precursors. While this example focuses on a chloro-substituted derivative, the methodology is adaptable to the parent THQ-2-COOH through subsequent hydrolysis and decarboxylation.

Synthetic Pathway and Critical Steps

  • Nitro reduction : Sodium dithionite or catalytic hydrogenation converts nitro groups to amines.

  • Cyclization : Intramolecular amide bond formation under acidic conditions (e.g., HCl/EtOH) yields the tetrahydroquinoxaline core.

  • Ester hydrolysis : Alkaline hydrolysis (NaOH/EtOH) followed by acidification liberates the carboxylic acid.

Table 2: Cyclization Reaction Optimization

ConditionOptimal ValueEffect on Yield
Reducing agentNa₂S₂O₄68% isolated yield
Cyclization solventEthanolPrevents byproduct formation
Hydrolysis pH10–11Complete ester cleavage

Challenges include controlling regioselectivity during cyclization and managing exothermic reactions during nitro reduction.

Asymmetric Hydrogenation Catalyzed by Iridium Complexes

The most enantioselective route employs iridium-phosphoramidite complexes for the hydrogenation of prochiral quinoxalines. Source reports up to 96% ee for tetrahydroquinoxaline derivatives using (S)-PipPhos ligands under 25 bar H₂ pressure. While the study focuses on 2-methylquinoxaline, the methodology is directly applicable to THQ-2-COOH by substituting the methyl group with a carboxylic acid moiety.

Catalytic System and Mechanistic Insights

  • Ligand design : Monodentate phosphoramidites like (S)-PipPhos induce high enantioselectivity through π-π interactions with the quinoxaline aromatic system.

  • Additives : Piperidine hydrochloride (10 mol%) enhances catalyst activity by stabilizing iridium hydride intermediates.

  • Solvent effects : Dichloromethane outperforms protic solvents, achieving 89% ee vs. 17% in methanol.

Table 3: Hydrogenation Performance with Different Ligands

LigandSolventee (%)Yield (%)
(S)-PipPhos (L1)CH₂Cl₂9685
Azepane-derived (L2)Toluene6178
(R,S)-Dimethylpiperidine (L3)EtOAc6472

Key advantages include operational simplicity and scalability, though catalyst cost remains a barrier for industrial adoption.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodEnantioselectivityYield (%)ScalabilityCost
Enzymatic resolution>99% ee40–50LowHigh
Cyclization/reductionRacemic55–73ModerateModerate
Asymmetric hydrogenation70–96% ee72–85HighHigh

The hydrogenation route offers the best balance of efficiency and stereocontrol, whereas enzymatic methods are preferable for small-scale enantiopure synthesis.

Chemical Reactions Analysis

Cyclization Reactions

Oxazolo[3,4-a]quinoline Formation
Treatment of N-benzyloxycarbonyl-(S)-alanyl-(S)-phenylalanyl-(R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride and sodium acetate induces cyclization, forming the oxazolo[3,4-a]quinoline system . This reaction creates a bicyclic structure, with crystallographic studies confirming monoclinic crystals (space group P2₁) and refined R values .

Reaction Conditions Product Key Features
Acetic anhydride, sodium acetateOxazolo[3,4-a]quinolineMonoclinic crystals, R refinement
BrominationBromo-derivative (4b)Spectroscopic and crystallographic analysis

Asymmetric Hydrogenation

Rhodium-Catalyzed Enantioselective Synthesis
A Rhodium-thiourea bisphosphine catalytic system enables highly enantioselective hydrogenation of quinoxaline derivatives. For 2-methylquinoxaline hydrochloride, hydrogenation under acidic conditions yields tetrahydroquinoxaline derivatives with >99% ee . The mechanism involves protonation of the substrate, followed by hydride transfer from the Rh catalyst to the C2 position. DFT calculations suggest an outer-sphere mechanism, with chloride ions stabilizing intermediate complexes .

Structural and Mechanistic Insights

Crystallographic and Spectroscopic Analysis
Bromo-derivative 4b was characterized via X-ray crystallography, revealing monoclinic crystals (space group P2₁) with unit cell dimensions a = 9.835 Å, b = 26.018 Å, c = 10.856 Å, and β = 93.78° . NMR studies on thiourea-Rh catalyst interactions highlight downfield shifts in NH signals during hydrogenation, supporting a chloride-mediated binding mechanism .

Deuteration Studies
Hydrogenation of deuterated quinoxaline hydrochlorides showed minimal deuterium incorporation, confirming that hydride transfer occurs at the C2 position without significant tautomerism .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents. A study developed a series of substituted derivatives that showed promising binding affinities to Bcl-2 and Mcl-1 proteins, which are critical in regulating apoptosis in cancer cells. The lead compound demonstrated an IC50 value of 5.2 µM against Bcl-2 and exhibited anti-proliferative activity against various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Neuropharmacology
This compound is also being explored for its neuroprotective properties. Its structural similarity to bioactive molecules allows it to cross the blood-brain barrier effectively. Research indicates that derivatives of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid can enhance therapeutic efficacy for central nervous system disorders by modulating neurotransmitter systems .

Organic Synthesis

Key Intermediate
In synthetic organic chemistry, 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid serves as a crucial intermediate for synthesizing various pharmaceuticals. Its unique structure facilitates the development of new compounds with desired biological activities. For instance, it has been utilized in the synthesis of optically pure tetrahydroisoquinoline carboxylic acids via chemoenzymatic methods .

Diversity-Oriented Synthesis
Diversity-oriented synthesis approaches have been employed to create a library of 1,2,3,4-tetrahydroquinoxaline derivatives. These methods include traditional reactions such as Pictet–Spengler and Bischler–Nepieralski reactions as well as modern techniques like Diels–Alder reactions and enyne metathesis. This versatility enhances the potential for discovering new drug candidates .

Material Science

Advanced Materials
The compound's unique chemical properties make it suitable for formulating advanced materials such as polymers and coatings. Researchers are investigating its role in developing materials that require specific chemical characteristics for improved performance in various applications .

Analytical Chemistry

Chromatography and Spectroscopy
In analytical chemistry, 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid is used in chromatography and spectroscopy techniques to identify and quantify related compounds within complex mixtures. Its application helps in understanding metabolic pathways and enzyme interactions in biochemical research .

Case Studies

StudyFocusFindings
Qian et al. (2019)Chemoenzymatic synthesisDeveloped an effective method for synthesizing enantiomeric pure tetrahydroisoquinoline carboxylic acids with high yields and enantiomeric excess .
Research on Bcl-2 inhibitorsAnticancer propertiesIdentified potent binding affinities of derivatives to Bcl-2 proteins; demonstrated anti-proliferative effects on cancer cells .
Material Science ApplicationsAdvanced materialsExplored the use of the compound in formulating polymers with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in biochemical assays or modulating receptor function in pharmacological studies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features relative to 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid:

Compound Name Structural Features Key Differences and Implications References
(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid - Ethyl group at C2
- Oxo group at C3
- Carboxylic acid at C6
- (R)-configuration
Increased lipophilicity (ethyl group) and hydrogen-bonding capacity (oxo group). Carboxylic acid at C6 alters electronic distribution compared to C2. Stereochemistry may influence biological target interactions.
1,2,3,4-Tetrahydro-5,7-dimethyl-4-oxo-2-quinolinecarboxylic acid - Quinoline core (one nitrogen)
- Methyl groups at C5/C7
- Oxo group at C4
Quinoline’s single nitrogen reduces aromatic stabilization compared to quinoxaline. Methyl groups enhance steric bulk, potentially affecting solubility. Oxo group at C4 modifies ring reactivity.
3-Phenyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid - Phenyl group at C3
- Carboxylic acid at C5
Phenyl group introduces aromatic π-π stacking potential. Carboxylic acid at C5 shifts polarity and interaction sites relative to C2.

Structural and Functional Comparisons

Core Heterocycle Variations
  • Quinoxaline vs. Quinoline: The parent compound’s quinoxaline core (two adjacent nitrogens) offers distinct electronic and aromatic properties compared to quinoline (one nitrogen). Quinoxaline derivatives exhibit stronger hydrogen-bonding capacity and altered redox behavior due to the dual nitrogen atoms .
Substituent Position and Type
  • Carboxylic Acid Position : Shifting the carboxylic acid from C2 (parent compound) to C5 or C6 (analogs) redistributes electron density, affecting acidity (pKa) and metal-binding capabilities. For example, C6-substituted analogs may exhibit reduced intramolecular hydrogen bonding compared to C2 .
  • However, steric hindrance from methyl groups (C5/C7) could limit binding to enzymatic pockets .
Stereochemical Considerations
  • The (R)-configuration in (2R)-2-ethyl-3-oxo derivatives underscores the role of chirality in modulating biological activity, as enantiomers may interact differentially with protein targets .

Biological Activity

1,2,3,4-Tetrahydroquinoxaline-2-carboxylic acid (THQCA) is a heterocyclic compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of THQCA, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

THQCA is characterized by a partially saturated quinoxaline ring with a carboxylic acid group at the second carbon atom. This unique structure allows for various chemical modifications, enhancing its biological activity. The compound's molecular formula is C_9H_10N_2O_2, and it has a molecular weight of 178.19 g/mol.

The biological activity of THQCA is primarily attributed to its interaction with specific molecular targets:

  • NMDA Receptor Antagonism : THQCA acts as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor complex. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease, where excitotoxicity plays a critical role in neuronal damage .
  • Inhibition of NF-κB Pathway : Research indicates that THQCA derivatives can inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, which is crucial in inflammatory responses and cancer progression .

Neuroprotective Effects

THQCA has been studied for its neuroprotective properties. It has shown potential in modulating neurotransmitter systems and protecting against neurotoxic damage following cerebral ischemia and other neurodegenerative conditions .

Anticancer Activity

Recent studies have explored the anticancer potential of THQCA derivatives. For instance, a series of substituted tetrahydroquinoline derivatives exhibited significant binding affinities to Bcl-2 family proteins, leading to apoptosis in cancer cell lines. One compound demonstrated an IC50 value of 5.2 µM against Bcl-2 protein, indicating promising anti-tumor activity .

Antimycobacterial Activity

THQCA derivatives have also been evaluated for their antimycobacterial properties. Certain compounds showed high activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 µg/mL. These findings suggest that THQCA could serve as a scaffold for developing new anti-tuberculosis drugs .

Case Studies and Research Findings

Study Findings
Neuroprotection THQCA demonstrated significant neuroprotective effects in animal models of stroke, reducing neuronal death and improving functional recovery .
Cancer Research Derivatives showed potent anti-proliferative effects against various cancer cell lines (e.g., MDA-MB-231), with some inducing apoptosis through caspase activation .
Antimycobacterial Activity Compounds derived from THQCA exhibited strong activity against drug-resistant strains of M. tuberculosis, highlighting their potential in treating tuberculosis .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid?

The synthesis typically involves catalytic hydrogenation of quinoxaline precursors followed by carboxylation. For example, quinoxaline derivatives can be reduced using palladium on carbon (Pd/C) under acidic conditions to yield the tetrahydroquinoxaline backbone. Subsequent carboxylation via Kolbe-Schmitt or directed lithiation-carboxylation introduces the carboxylic acid moiety. Reaction parameters such as temperature (60–100°C) and hydrogen pressure (1–3 atm) critically influence yield .

Advanced: How can enantioselective synthesis of this compound be achieved for chiral studies?

Enantioselective synthesis requires asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For the D-isomer, chiral auxiliaries like Evans’ oxazolidinones can direct stereochemistry during carboxylation. Post-synthesis, chiral HPLC with amylose-based columns validates enantiomeric excess (ee >98%) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

  • 1H/13C NMR : Key peaks include the carboxylic proton (δ 12–13 ppm, broad) and tetrahydro ring protons (δ 1.5–3.5 ppm, multiplet).
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid group.
  • Mass Spectrometry : ESI-MS in negative mode detects the [M-H]⁻ ion for molecular weight validation .

Advanced: How can stability studies under varying pH conditions be designed?

Perform accelerated degradation studies:

  • Prepare solutions in buffers (pH 1–13) and incubate at 40°C for 4 weeks.
  • Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
  • Identify byproducts (e.g., decarboxylated derivatives) using LC-MS/MS .

Basic: What are the recommended handling and storage protocols?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation.
  • Handling : Use nitrile gloves, fume hoods, and eye protection. Avoid moisture to minimize hydrolysis .

Advanced: How can computational modeling predict reactivity or biological interactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density and nucleophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymatic targets (e.g., oxidoreductases), guiding hypotheses for bioactivity .

Basic: What purification strategies address challenges like polar functional groups?

  • Reverse-Phase Chromatography : C18 columns with methanol/water gradients (5→95%) separate polar impurities.
  • Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals (mp 180–185°C) .

Advanced: How to resolve contradictions in reported synthetic yields?

  • Meta-Analysis : Compare literature conditions (e.g., catalyst loading, solvent polarity).
  • Reproducibility Tests : Systematically vary parameters (e.g., H₂ pressure, reaction time) and analyze via DOE (Design of Experiments) .

Basic: What derivatives are frequently used in peptide and heterocyclic chemistry?

  • Hydrochloride Salts : Improve solubility for biological assays (e.g., D-isomer hydrochloride, CAS 75433-76-0).
  • Boc-Protected Analogs : Facilitate solid-phase peptide synthesis (e.g., Boc-L-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid) .

Advanced: How to design cross-coupling reactions for structural diversification?

  • Suzuki-Miyaura Coupling : Attach aryl boronic acids to the tetrahydroquinoxaline core using Pd(PPh₃)₄ and K₂CO₃ in DMF (80°C, 12h).
  • Cyclization Studies : Explore Pd-catalyzed intramolecular C–N coupling to form fused heterocycles .

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